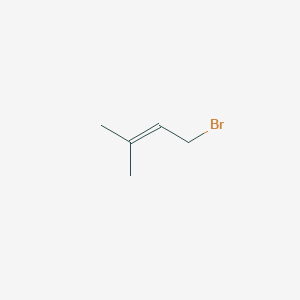

3,3-Dimethylallyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYZVRIHVZEDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061228 | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-63-3 | |

| Record name | Prenyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylallyl Bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylallyl bromide, also known as prenyl bromide, is a pivotal reagent in organic synthesis, serving as a key building block for the introduction of the isoprenoid prenyl group into a wide array of molecules.[1] Its unique structural features and reactivity make it an invaluable tool in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with insights into its synthesis and applications relevant to drug discovery and development.

Chemical Identity and Properties

This compound is a colorless to light brown liquid with a strong, pungent odor.[3][4] It is classified as a flammable liquid and is sensitive to light.[4][5] The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 870-63-3[3][5][6][7][8][9][10] |

| Molecular Formula | C₅H₉Br[5][7][8][11][12][13] |

| Molecular Weight | 149.03 g/mol [5][6][7][9][10][12][13] |

| Density | 1.29 g/mL at 20 °C[3][5][6][9][14][15][16] |

| Boiling Point | 82-83 °C at 150 mmHg[3][4][5][6][8][9][13][14][15][16][17][18] |

| Melting Point | -106.7 °C (estimate)[4][5][18] |

| Refractive Index | n20/D 1.489[4][5][6][9][14][16] |

| Flash Point | 88 °F (31.1 °C)[5][18] |

| Solubility | Immiscible with water; Soluble in ethanol, benzene, chloroform, ether, and acetone.[3][5][8][13] |

| Storage | 2-8°C, light-sensitive[3][4][5][6][8][9][10][14] |

Chemical Structure

The structure of this compound is characterized by a branched allylic system with two methyl groups at the third carbon position. This substitution pattern significantly influences its reactivity.

| Identifier | Value |

| IUPAC Name | 1-bromo-3-methylbut-2-ene[11][12][] |

| Synonyms | Prenyl bromide, 1-Bromo-3-methyl-2-butene[6][7][10][12][17][18] |

| SMILES String | C\C(C)=C\CBr[6][9][10][12][14] |

| InChI Key | LOYZVRIHVZEDMW-UHFFFAOYSA-N[6][9][10][11][12][14][20] |

| InChI | 1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3[6][9][14][20] |

The presence of the double bond and the bromine atom on an adjacent carbon makes it a highly reactive alkylating agent. The two methyl groups on the double bond provide steric hindrance and also stabilize the potential carbocation intermediate, influencing the regioselectivity of its reactions.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by nucleophilic substitution reactions, where the bromide ion acts as a leaving group.[1] This allows for the introduction of the 3,3-dimethylallyl (prenyl) group into various molecules, a process known as prenylation.[1] This modification is crucial in the synthesis of many biologically active compounds.[1]

The reaction mechanism can proceed through either an SN1 or SN2 pathway, or a continuum between the two, depending on the reaction conditions and the nucleophile.[1] The stability of the tertiary allylic carbocation that can be formed favors the SN1 pathway.

Caption: General reaction pathway for the prenylation of a nucleophile using this compound.

Synthesis and Experimental Protocols

General Synthesis:

This compound is typically synthesized from 3-methyl-2-buten-1-ol (prenol) through the reaction with a brominating agent.[18] Common brominating agents include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).[1][18]

Example Protocol using Phosphorus Tribromide (PBr₃):

-

Reaction Setup: A solution of 3-methyl-2-buten-1-ol in a suitable solvent, such as dichloromethane, is cooled in an ice bath.

-

Addition of Reagent: Phosphorus tribromide is added dropwise to the cooled solution with constant stirring. The reaction is typically exothermic and the temperature should be maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. A reported synthesis using PBr₃ with 3-methyl-2-buten-1-ol in dichloromethane at 25°C resulted in an 82% yield.[1]

Caption: A simplified workflow for the synthesis of this compound from prenol.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2]

-

Natural Product Synthesis: It is used in the synthesis of various natural products, including (±)-eldanolide and (±)-fumagillin, an antibiotic isolated from Aspergillus fumigatus.[5][8][16][17]

-

Pharmaceutical Synthesis: It serves as a precursor in the preparation of xanthine dipeptidyl peptidase inhibitors for the treatment of type 2 diabetes.[] It is also used to synthesize prenylated chalcones with potential antitumor and antioxidant activities.[]

-

Amino Acid Modification: It has been utilized in the preparation of 1-(3,3-dimethylallyl)-L-tryptophan.[5][8][16][17]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable and causes severe skin burns and eye damage.[3][21] It is also harmful if inhaled, in contact with skin, or if swallowed.[4][21]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][4]

-

Handling: Handle in a well-ventilated area, away from sources of ignition.[4][21]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] In case of an accident or if you feel unwell, seek immediate medical advice.[4][21]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to introduce the prenyl moiety makes it indispensable in the synthesis of a diverse range of compounds, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and effective use in research and development.

References

- 1. This compound | 870-63-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CAS No. 870-63-3 - iChemical [ichemical.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 870-63-3 [chemicalbook.com]

- 6. 3,3-ジメチルアリルブロミド technical grade, ~90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 870-63-3 [m.chemicalbook.com]

- 9. 3,3-ジメチルアリルブロミド 95%, contains silver wool as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound (~90%) - Amerigo Scientific [amerigoscientific.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. CAS RN 870-63-3 | Fisher Scientific [fishersci.com]

- 13. m.indiamart.com [m.indiamart.com]

- 14. 3,3-二甲基烯丙基溴 95%, contains silver wool as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound technical grade, 90 870-63-3 [sigmaaldrich.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 18. Page loading... [wap.guidechem.com]

- 20. This compound(870-63-3) 1H NMR [m.chemicalbook.com]

- 21. 870-63-3 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Prenyl Bromide from 3-Methyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of prenyl bromide (1-bromo-3-methyl-2-butene) from its precursor, 3-methyl-2-buten-1-ol (prenol). This synthesis is a critical step in the preparation of numerous isoprenoid compounds, which are vital in the development of pharmaceuticals and fine chemicals. This document details two primary synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols. Furthermore, it includes visualizations of the reaction workflows and mechanisms to facilitate a deeper understanding of the chemical transformations.

Introduction

Prenyl bromide is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the prenyl moiety into various molecules. The conversion of the readily available 3-methyl-2-buten-1-ol to prenyl bromide is a fundamental transformation. The choice of synthetic route is crucial as it can influence product yield, purity, and the potential for side reactions. This guide focuses on two common and effective methods for this conversion: reaction with phosphorus tribromide (PBr₃) and treatment with hydrobromic acid (HBr).

Comparative Analysis of Synthetic Routes

The selection of a synthetic method for the preparation of prenyl bromide from 3-methyl-2-buten-1-ol depends on factors such as desired yield, reaction conditions, and tolerance of other functional groups in the substrate. The two primary methods discussed herein offer distinct advantages and disadvantages.

| Parameter | Method A: Phosphorus Tribromide (PBr₃) | Method B: Hydrobromic Acid (HBr) |

| Reaction Type | Nucleophilic Substitution (Sₙ2) | Nucleophilic Substitution (Sₙ1/Sₙ2) |

| Typical Reagents | PBr₃, anhydrous solvent (e.g., diethyl ether, CH₂Cl₂) | Concentrated HBr (48%), H₂SO₄ (optional) |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours | 0.5-2 hours |

| Reported Yield | Generally high (can exceed 80%) | Variable, can be high (up to 96% for similar substrates) |

| Key Advantages | Avoids carbocation rearrangements, mild conditions. | Readily available and inexpensive reagents. |

| Potential Drawbacks | PBr₃ is moisture-sensitive and corrosive. | Potential for allylic rearrangement to form tertiary bromide. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of prenyl bromide from 3-methyl-2-buten-1-ol using both phosphorus tribromide and hydrobromic acid.

Method A: Synthesis using Phosphorus Tribromide (PBr₃)

This method is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using PBr₃ and proceeds via an Sₙ2 mechanism, which minimizes the risk of rearrangement.

Materials:

-

3-methyl-2-buten-1-ol (prenol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

A solution of 3-methyl-2-buten-1-ol (1.0 equiv) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide (0.4 equiv) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of water, followed by washing with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude prenyl bromide can be purified by distillation to yield the final product.

Method B: Synthesis using Hydrobromic Acid (HBr)

This protocol is adapted from a procedure for the synthesis of allyl bromide from allyl alcohol and is expected to give a good yield of the desired product.

Materials:

-

3-methyl-2-buten-1-ol (prenol)

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium carbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask, separatory funnel, condenser, distillation apparatus, magnetic stirrer.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a separatory funnel, place 3-methyl-2-buten-1-ol (1.0 equiv).

-

Add an excess of 48% hydrobromic acid (approximately 2.0 equiv).

-

Slowly add concentrated sulfuric acid (0.5 equiv) to the stirred mixture.

-

The reaction is stirred at room temperature for 30-60 minutes. The prenyl bromide will begin to form as a separate, denser layer.

-

The mixture is then distilled. The prenyl bromide will co-distill with water.

-

The distillate is collected in a receiving flask, and the lower layer of crude prenyl bromide is separated.

-

The crude product is washed with a dilute sodium carbonate solution, then with water.

-

The washed prenyl bromide is dried over anhydrous calcium chloride and purified by distillation.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthetic methods.

Caption: Sₙ2 mechanism for the synthesis of prenyl bromide using PBr₃.

Caption: Mechanism for the reaction of prenol with HBr, showing potential for isomeric products.

Caption: General experimental workflow for the synthesis of prenyl bromide.

Product Characterization

The identity and purity of the synthesized prenyl bromide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~5.4 | t | =CH- |

| ~4.0 | d | -CH₂Br | |

| ~1.8 | s | -CH₃ | |

| ~1.7 | s | -CH₃ | |

| ¹³C NMR | ~140 | C | =C(CH₃)₂ |

| ~120 | CH | =CH- | |

| ~30 | CH₂ | -CH₂Br | |

| ~26 | CH₃ | -CH₃ | |

| ~18 | CH₃ | -CH₃ |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of prenyl bromide is expected to show characteristic absorption bands for the functional groups present. A commercial specification sheet confirms that a conforming infrared spectrum is a quality control standard for this compound.[1] The PubChem database provides access to an FTIR spectrum for 1-bromo-3-methyl-2-butene.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| C-H (sp² alkene) | 3100-3010 | Medium | Stretch |

| C-H (sp³ alkane) | 2975-2845 | Medium-Strong | Stretch |

| C=C (alkene) | ~1670 | Medium | Stretch |

| C-Br | 750-550 | Strong | Stretch |

The presence of a peak around 3010-3100 cm⁻¹ is indicative of the vinylic C-H bond in 1-bromo-3-methyl-2-butene.[3]

Safety Considerations

Both phosphorus tribromide and hydrobromic acid are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. PBr₃ reacts violently with water and should be handled with extreme care. The workup procedures should be performed cautiously, especially the quenching steps.

Conclusion

The synthesis of prenyl bromide from 3-methyl-2-buten-1-ol can be effectively achieved using either phosphorus tribromide or hydrobromic acid. The PBr₃ method offers the advantage of minimizing rearrangement byproducts due to its Sₙ2 mechanism, making it a preferred choice for obtaining high-purity prenyl bromide. The HBr method, while utilizing more common reagents, carries the risk of forming isomeric bromides. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Careful execution of the experimental protocols and adherence to safety precautions are paramount for a successful and safe synthesis.

References

Whitepaper: A Technical Guide to the Competing SN1 and SN2 Reaction Mechanisms of 3,3-Dimethylallyl Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethylallyl bromide, also known as prenyl bromide, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the five-carbon prenyl group into various molecular scaffolds.[1] This process, termed prenylation, is of significant interest in the synthesis of natural products and pharmaceuticals, as it can enhance biological activity.[1] The reactivity of this compound is characterized by a fascinating competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[1] The substrate's unique structure—being a primary halide yet capable of forming a highly stabilized tertiary allylic carbocation—places it at a mechanistic crossroads. This guide provides an in-depth analysis of the factors that govern the reaction mechanism, presents quantitative data, details experimental protocols for kinetic analysis, and offers visual diagrams to elucidate these complex processes.

The Duality of this compound: SN1 and SN2 Pathways

The mechanistic fate of this compound in a nucleophilic substitution reaction is not predetermined. It is dictated by a delicate balance of factors including the nucleophile, solvent, and temperature.

The Unimolecular (SN1) Pathway

The SN1 mechanism is a two-step process characterized by the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack from the nucleophile.[2][3] this compound is particularly well-suited for this pathway due to its ability to form a resonance-stabilized tertiary allylic carbocation upon departure of the bromide leaving group.[1][4][5][6] This high stability of the intermediate significantly lowers the activation energy for the SN1 pathway.

The key features of the SN1 reaction are:

-

Rate Law: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration.[4][7]

-

Intermediate: A planar, resonance-stabilized carbocation is formed.

-

Stereochemistry: If the reaction occurs at a chiral center, the planar carbocation can be attacked from either face, leading to a mixture of enantiomers (racemization).[3]

-

Favored by: Weak nucleophiles, polar protic solvents, and tertiary or other substrates that form stable carbocations.[3][4][8]

The Bimolecular (SN2) Pathway

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (a "backside attack").[2] Bond formation and bond breaking occur simultaneously through a single transition state.[7] As a primary alkyl halide, the carbon atom bearing the bromine in this compound is relatively unhindered, making it accessible to SN2 attack.[4][5] Notably, allylic halides often exhibit enhanced reactivity in SN2 reactions compared to their saturated analogs.[5]

The key features of the SN2 reaction are:

-

Rate Law: Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both reactants.[4][9]

-

Stereochemistry: A complete inversion of stereochemistry at the reaction center occurs.[7]

-

Favored by: Strong nucleophiles, polar aprotic solvents, and sterically unhindered (methyl or primary) substrates.[4][9]

Controlling the Mechanism: A Logic-Based Approach

The selection between the SN1 and SN2 pathways can be rationally controlled by manipulating the reaction conditions. The interplay of the nucleophile and solvent is particularly critical.

Quantitative Data: Predicting Reaction Outcomes

While precise rate constants are highly dependent on specific concentrations and temperatures, the general outcome for the reaction of this compound can be reliably predicted based on the principles outlined above.

| Condition | Nucleophile | Solvent | Favored Mechanism | Rationale |

| 1. Solvolysis in Water | Weak (H₂O) | Polar Protic | SN1 | The polar protic solvent stabilizes the carbocation intermediate and the leaving group, and the nucleophile is weak.[4][10] |

| 2. Reaction with Sodium Iodide | Strong (I⁻) | Polar Aprotic (Acetone) | SN2 | A strong nucleophile in a solvent that enhances its reactivity favors the bimolecular pathway.[4] |

| 3. Solvolysis in Ethanol | Weak (EtOH) | Polar Protic | SN1 | Similar to solvolysis in water, conditions strongly favor carbocation formation.[10] |

| 4. Reaction with Sodium Azide | Strong (N₃⁻) | Polar Aprotic (DMF) | SN2 | A strong, anionic nucleophile and a polar aprotic solvent are classic conditions for an SN2 reaction.[4] |

| 5. Reaction with Sodium Acetate | Moderate (CH₃COO⁻) | Polar Protic (Acetic Acid) | SN1 / SN2 Compete | A moderately strong nucleophile in a polar protic solvent leads to competition between the two pathways. |

Experimental Protocol: Kinetic Analysis of Solvolysis

To quantitatively assess the reaction rate, a solvolysis experiment can be performed. The following protocol is a representative method for monitoring the SN1 solvolysis of this compound by measuring the rate of hydrobromic acid (HBr) production.

Materials and Reagents

-

This compound

-

Ethanol (95%)

-

Deionized water

-

Standardized 0.02 M Sodium Hydroxide (NaOH) solution

-

Bromothymol blue indicator solution

-

Erlenmeyer flasks (125 mL), burette (50 mL), pipettes, stopwatch

-

Constant temperature water bath

Experimental Workflow

Detailed Procedure

-

Preparation: Prepare 200 mL of a 50:50 (v/v) ethanol/water solvent mixture.

-

Reaction Setup: Place 50 mL of the solvent mixture into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.

-

Reaction Initiation: Prepare a stock solution of this compound in ethanol (e.g., 0.1 M). To start the reaction, rapidly inject a known volume (e.g., 1.0 mL) of the substrate stock solution into the flask and immediately start the stopwatch. The solution will be acidic (yellow).[11]

-

Kinetic Monitoring: Immediately add a small, precise volume of the standardized NaOH solution from a burette until the indicator just turns blue. Record the time and the total volume of NaOH added. Allow the reaction to proceed until the solution turns yellow again, then add another aliquot of NaOH and record the time and total volume. Continue this process for at least 6-8 data points or until the reaction has proceeded to ~70% completion.[11][12]

-

Infinity Point (V∞) Determination: After the last kinetic point is taken, heat the reaction flask in a hot water bath for 15-20 minutes to drive the reaction to completion. Cool the flask back to the reaction temperature and then titrate the total amount of HBr produced to a final blue endpoint. This total volume of NaOH is V∞.[11]

-

Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vₜ) versus time (t), where Vₜ is the volume of NaOH added at time t. The slope of the resulting straight line will be equal to -k.

Conclusion

The reactivity of this compound serves as an excellent case study in the principles of nucleophilic substitution. Its structure allows it to be highly susceptible to both SN1 and SN2 mechanisms, a characteristic that is uncommon for simple alkyl halides. For researchers and drug development professionals, understanding this mechanistic dichotomy is crucial. By carefully selecting the nucleophile and solvent system, one can steer the reaction towards the desired pathway, thereby controlling product outcomes and optimizing synthetic strategies. This level of control is fundamental to the efficient and predictable construction of complex molecules that incorporate the valuable prenyl moiety.

References

- 1. This compound | 870-63-3 | Benchchem [benchchem.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 6. asccollegekolhar.in [asccollegekolhar.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. amherst.edu [amherst.edu]

- 12. studylib.net [studylib.net]

An In-depth Technical Guide on the Stability and Reactivity of the Dimethylallyl Carbocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethylallyl carbocation, a tertiary allylic carbocation, serves as a critical reactive intermediate in a variety of organic transformations, including terpenoid biosynthesis and pharmacologically relevant synthetic pathways. Its stability, a consequence of resonance delocalization and hyperconjugation, alongside its reactivity profile towards various nucleophiles, dictates the course and outcome of these reactions. This technical guide provides a comprehensive analysis of the stability and reactivity of the dimethylallyl carbocation, presenting quantitative data, detailed experimental protocols for its generation and study, and visual representations of its chemical behavior. This information is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry, medicinal chemistry, and drug development.

Introduction

Carbocations are pivotal, albeit often transient, intermediates in a vast array of chemical reactions. Their inherent electrophilicity drives the formation of new chemical bonds, making a thorough understanding of their stability and reactivity paramount for reaction design and control. The dimethylallyl carbocation, formally the 1,1-dimethyl-2-propen-1-yl cation, is a tertiary allylic carbocation that exhibits enhanced stability due to the synergistic effects of resonance and hyperconjugation. This guide delves into the fundamental aspects of this important reactive intermediate.

Stability of the Dimethylallyl Carbocation

The stability of a carbocation is a thermodynamic parameter that influences its ease of formation and its propensity to undergo rearrangements. The dimethylallyl carbocation benefits from two primary stabilizing factors:

-

Resonance Stabilization: The vacant p-orbital on the tertiary carbocationic center is in conjugation with the adjacent π-system of the double bond. This allows for the delocalization of the positive charge over two carbon atoms, as depicted in the resonance structures below. This delocalization significantly lowers the overall energy of the cation.

-

Hyperconjugation: The C-H and C-C σ-bonds adjacent to the carbocationic center can overlap with the empty p-orbital, further delocalizing the positive charge. In the case of the dimethylallyl carbocation, the six C-H bonds of the two methyl groups contribute to this stabilizing effect.

Quantitative Measures of Stability

Quantifying carbocation stability can be achieved through various experimental and computational methods. While specific experimental data for the dimethylallyl carbocation is sparse in readily available literature, we can infer its stability through comparison with related structures and theoretical calculations.

Table 1: Comparative Hydride Ion Affinity (HIA) of Various Carbocations [1]

| Carbocation | Structure | Hydride Ion Affinity (HIA) (kcal/mol) | Relative Stability |

| tert-Butyl | (CH₃)₃C⁺ | 231 | High |

| Isopropyl | (CH₃)₂CH⁺ | 246 | Moderate |

| Allyl | CH₂=CH-CH₂⁺ | 256 | Moderate |

| Dimethylallyl (estimated) | (CH₃)₂C⁺-CH=CH₂ | ~220-230 | High |

Note: A lower HIA value corresponds to a more stable carbocation. The estimated HIA for the dimethylallyl carbocation is based on the stabilizing effects of two methyl groups compared to the parent allyl and tert-butyl cations.

Reactivity of the Dimethylallyl Carbocation

The reactivity of the dimethylallyl carbocation is characterized by its electrophilic nature, readily reacting with a wide range of nucleophiles at either of the two charge-bearing carbon atoms. The regioselectivity of this attack is influenced by both electronic and steric factors.

Solvolysis Reactions

The rate of solvolysis of a suitable precursor, such as a dimethylallyl halide or tosylate, provides a quantitative measure of the carbocation's formation rate and, by extension, its stability. The general mechanism for the Sₙ1 solvolysis of a dimethylallyl substrate is illustrated below.

Caption: General Sₙ1 solvolysis mechanism of a dimethylallyl substrate.

Trapping Experiments

Trapping experiments with potent nucleophiles, such as azide ions (N₃⁻), can be used to capture the carbocation intermediate and analyze the resulting product distribution. This provides insight into the relative reactivity of the different electrophilic centers in the carbocation.

Experimental Protocols

Generation of the Dimethylallyl Carbocation for NMR Studies

Objective: To generate the dimethylallyl carbocation under stable ion conditions for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

3,3-Dimethylallyl alcohol

-

Antimony pentafluoride (SbF₅)

-

Sulfuryl chloride fluoride (SO₂ClF) or Sulfur dioxide (SO₂) (dried)

-

Deuterated chloroform (CDCl₃) for locking

-

NMR tubes rated for low-temperature work

Procedure:

-

Prepare a superacid solution by carefully and slowly adding SbF₅ to an excess of liquid SO₂ClF or SO₂ at -78 °C (dry ice/acetone bath) in a flame-dried, nitrogen-purged flask. A typical ratio is 1:4 (v/v) of SbF₅ to SO₂ClF. Caution: Superacids are extremely corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

In a separate flame-dried flask, dissolve a small amount of 3,3-dimethylallyl alcohol in a minimal amount of CDCl₃.

-

Cool the alcohol solution to -78 °C.

-

Slowly add the alcohol solution dropwise to the vigorously stirred superacid solution at -78 °C.

-

After the addition is complete, transfer the resulting solution via a pre-cooled cannula into a pre-cooled NMR tube.

-

Insert the NMR tube into the NMR spectrometer, which has been pre-cooled to the desired temperature (e.g., -60 °C).

-

Acquire ¹H and ¹³C NMR spectra.

Expected Observations:

The ¹³C NMR spectrum is particularly diagnostic for carbocations, with the positively charged carbon atoms exhibiting significant downfield shifts. For the dimethylallyl carbocation, one would expect to see deshielded signals for C1 and C3.

Kinetic Study of the Solvolysis of a Dimethylallyl Precursor

Objective: To determine the rate of solvolysis of a dimethylallyl substrate (e.g., 3,3-dimethylallyl chloride) in a given solvent system.

Materials:

-

3,3-Dimethylallyl chloride

-

Solvent (e.g., 80% ethanol/20% water)

-

Indicator (e.g., bromothymol blue)

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Constant temperature bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of the dimethylallyl chloride in the chosen solvent of a known concentration (e.g., 0.1 M).

-

Place a known volume of this solution into a flask and equilibrate it in a constant temperature bath.

-

Add a few drops of the indicator to the solution.

-

At time t=0, add a precise, small volume of the standardized NaOH solution. The solution should turn blue.

-

Start a timer and measure the time it takes for the color to change back to yellow. This indicates that the HCl produced during the solvolysis has neutralized the added base.

-

Immediately add another aliquot of the NaOH solution and record the time for the color change.

-

Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.

-

The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln([RCl]) vs. time for a first-order reaction).

Caption: Workflow for a kinetic study of solvolysis.

Computational Analysis

Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the structure, stability, and reactivity of transient species like the dimethylallyl carbocation.

Table 2: Calculated Relative Energies of C₅H₉⁺ Isomers

| Isomer | Structure | Relative Energy (kcal/mol) |

| Dimethylallyl Cation | (CH₃)₂C⁺-CH=CH₂ | 0.0 (Reference) |

| 1,2-Dimethylallyl Cation | CH₃-CH=C(CH₃)-CH₂⁺ | Value dependent on computational level |

| 3-Methyl-2-buten-1-yl Cation | (CH₃)₂C=CH-CH₂⁺ | Value dependent on computational level |

Note: These values would be obtained from quantum chemical calculations and would vary with the level of theory and basis set used.

Caption: A representative reaction coordinate diagram for the formation and reaction of the dimethylallyl carbocation.

Conclusion

The dimethylallyl carbocation's stability is a well-established principle stemming from the combined effects of resonance and hyperconjugation. This inherent stability facilitates its formation as a reactive intermediate in numerous organic reactions. Its reactivity is characterized by its electrophilicity and the delocalization of the positive charge, leading to the potential for multiple reaction products. A thorough understanding of these principles, supported by the experimental and computational data presented in this guide, is essential for the rational design and optimization of synthetic routes involving this versatile intermediate. This knowledge is particularly valuable for researchers in drug development, where the precise control of chemical reactions is critical for the synthesis of complex molecular targets.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methyl-2-butene, also commonly known as prenyl bromide, is a valuable reagent in organic synthesis, primarily serving as a source of the isoprenoid prenyl group. Its utility is particularly notable in the synthesis of natural products and pharmaceuticals where the introduction of this five-carbon unit is a key step.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 1-bromo-3-methyl-2-butene, detailed experimental protocols for its synthesis and purification, and an analysis of its reactivity and spectral characteristics. This document is intended to be a thorough resource for researchers and professionals utilizing this compound in their work.

Physicochemical Properties

1-Bromo-3-methyl-2-butene is a colorless to pale yellow liquid at room temperature.[1] It is a flammable liquid and vapor and should be handled with appropriate safety precautions.[3] The fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br | [4][5] |

| Molecular Weight | 149.03 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.270 g/mL at 25 °C | |

| Boiling Point | 129-133 °C at 760 mmHg; 82-83 °C at 150 mmHg | |

| Melting Point | Not available (liquid at room temperature) | |

| Flash Point | 32 °C (90 °F) | |

| Refractive Index (n²⁰/D) | 1.4880 - 1.4920 | [3] |

| Solubility | Immiscible with water. Soluble in common organic solvents such as ethanol, diethyl ether, and benzene. | [2][6] |

| Stability | Stable under recommended storage conditions. May be stabilized with silver. Light sensitive. |

Note on Crystal Structure: As 1-bromo-3-methyl-2-butene is a liquid at and below room temperature, it does not have a defined crystal structure under standard conditions.

Experimental Protocols

Synthesis of 1-Bromo-3-methyl-2-butene

Two primary methods for the synthesis of 1-bromo-3-methyl-2-butene are prevalent in the literature: the reaction of 3-methyl-2-buten-1-ol with a brominating agent and the hydrobromination of isoprene. A detailed protocol for the former is provided below.

Method 1: From 3-methyl-2-buten-1-ol using Phosphorus Tribromide (PBr₃)

This method involves the conversion of the primary alcohol, 3-methyl-2-buten-1-ol (prenol), to the corresponding alkyl bromide using phosphorus tribromide.

Materials:

-

3-methyl-2-buten-1-ol (prenol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-buten-1-ol in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Quench the reaction by carefully adding ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification of 1-Bromo-3-methyl-2-butene

The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity 1-bromo-3-methyl-2-butene.

Apparatus:

-

Distillation flask, fractionating column (e.g., Vigreux column), condenser, receiving flask, vacuum pump, and heating mantle.

Procedure:

-

Set up the fractional distillation apparatus for vacuum distillation.

-

Transfer the crude 1-bromo-3-methyl-2-butene to the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 150 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the boiling point of 1-bromo-3-methyl-2-butene (82-83 °C at 150 mmHg).

Below is a DOT script for the experimental workflow of synthesis and purification.

Caption: Synthesis and Purification Workflow.

Reactivity and Biological Significance

1-Bromo-3-methyl-2-butene is a reactive alkyl halide that readily participates in nucleophilic substitution reactions, making it an excellent reagent for introducing the prenyl group onto various substrates.[1] This process, known as prenylation, is of significant interest in medicinal chemistry and natural product synthesis due to the prevalence of the prenyl moiety in biologically active molecules.

The reactivity of 1-bromo-3-methyl-2-butene is attributed to the allylic nature of the carbon-bromine bond, which facilitates the departure of the bromide leaving group and the formation of a stabilized allylic carbocation intermediate. This allows for both SN1 and SN2 type reactions to occur, depending on the reaction conditions and the nucleophile.

Biological Relevance: Protein Prenylation

While there is no direct evidence of 1-bromo-3-methyl-2-butene being involved in biological signaling pathways, the prenyl group it provides is a fundamental component of a crucial post-translational modification known as protein prenylation. In this biological process, isoprenoid groups, such as farnesyl and geranylgeranyl pyrophosphates, are enzymatically attached to cysteine residues of specific proteins. This modification is critical for mediating protein-protein interactions and anchoring proteins to cell membranes, thereby influencing their function and localization. The study of prenylation is a significant area of research in drug development, particularly in the context of cancer and other diseases where prenylated proteins like Ras are implicated.

The diagram below illustrates the general concept of protein prenylation.

Caption: Protein Prenylation Pathway.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-3-methyl-2-butene. The key spectral features are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-bromo-3-methyl-2-butene provide definitive structural information.

¹H NMR (Proton NMR):

-

δ ~1.7-1.8 ppm (singlet, 6H): Two equivalent methyl groups (-CH₃) attached to the double bond.

-

δ ~4.0 ppm (doublet, 2H): Methylene protons (-CH₂Br) adjacent to the bromine atom and coupled to the vinylic proton.

-

δ ~5.5 ppm (triplet, 1H): Vinylic proton (-CH=) coupled to the adjacent methylene protons.

¹³C NMR (Carbon NMR):

-

δ ~18 ppm and ~26 ppm: The two methyl carbons.

-

δ ~30 ppm: The methylene carbon attached to bromine.

-

δ ~120 ppm: The vinylic carbon bearing a proton.

-

δ ~140 ppm: The quaternary vinylic carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-3-methyl-2-butene exhibits characteristic absorption bands corresponding to its functional groups.

-

~3010-3100 cm⁻¹: C-H stretching of the vinylic C-H bond.[7]

-

~2850-3000 cm⁻¹: C-H stretching of the sp³ hybridized carbons in the methyl and methylene groups.

-

~1650-1670 cm⁻¹: C=C stretching of the double bond.[7]

-

~1200-1250 cm⁻¹: C-Br stretching.

Conclusion

1-Bromo-3-methyl-2-butene is a versatile and important reagent in organic synthesis. This guide has provided a detailed overview of its physicochemical properties, offering valuable data for researchers and drug development professionals. The experimental protocols for its synthesis and purification, along with comprehensive spectral data, serve as a practical resource for its laboratory application. Understanding the reactivity of this compound, particularly its role as a prenylating agent, is key to its effective utilization in the construction of complex molecules with potential biological activity. While not directly involved in signaling pathways, its structural motif is central to the biologically significant process of protein prenylation, highlighting its relevance in the broader context of chemical biology and medicinal chemistry.

References

- 1. CAS 870-63-3: Prenyl bromide | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-3-methyl-2-butene, 90+%, stab. with silver 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 307410100 [thermofisher.com]

- 4. 2-Butene, 1-bromo-3-methyl- | C5H9Br | CID 70092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butene, 1-bromo-3-methyl- [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. brainly.com [brainly.com]

The Art of the Prenyl Group: A Technical Guide to Prenylating Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylation, the attachment of a five-carbon isoprene unit or its larger homologues to a molecular scaffold, is a pivotal transformation in organic synthesis, particularly in the realm of natural product chemistry and drug discovery. The introduction of these lipophilic isoprenoid chains can profoundly influence the biological activity of a molecule, enhancing its membrane permeability, protein-binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of prenylating agents used in organic synthesis, covering their classification, reactivity, and application. We delve into the mechanistic details of key prenylation reactions, present quantitative data for comparative analysis, and provide detailed experimental protocols for their practical implementation.

Introduction: The Significance of Prenylation

The prenyl group, and its longer-chain relatives such as geranyl and farnesyl groups, are fundamental building blocks in nature. They form the backbone of a vast array of natural products, including terpenoids, cannabinoids, and prenylated flavonoids, many of which exhibit significant pharmacological properties.[1][2] In drug development, the strategic introduction of a prenyl moiety can be a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3][4] This guide focuses on the chemical reagents and methodologies employed to achieve this critical transformation in a laboratory setting.

Classification of Chemical Prenylating Agents

Chemical prenylating agents can be broadly categorized based on the length of the isoprenoid chain they deliver. The most common agents are those that introduce C5 (prenyl or dimethylallyl), C10 (geranyl), and C15 (farnesyl) units.

Table 1: Common Chemical Prenylating Agents

| Isoprenoid Unit | Agent Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| C5 (Prenyl) | Prenyl Bromide | C₅H₉Br | 149.03 | Highly reactive, widely used for C- and O-prenylation.[4] |

| Isoprene | C₅H₈ | 68.12 | Gaseous, requires activation (e.g., via acid catalysis or metal hydrides) for reaction.[5][6] | |

| Prenyl Alcohol | C₅H₁₀O | 86.13 | Less reactive than prenyl bromide, often used in acid-catalyzed reactions. | |

| C10 (Geranyl) | Geranyl Bromide | C₁₀H₁₇Br | 217.15 | Used for the introduction of the geranyl group, important in terpenoid synthesis.[7][8] |

| C15 (Farnesyl) | Farnesyl Bromide | C₁₅H₂₅Br | 285.26 | Key reagent for introducing the farnesyl moiety, relevant in protein prenylation studies.[9][10] |

Key Prenylation Methodologies in Organic Synthesis

Several synthetic strategies have been developed to introduce prenyl groups onto various molecular scaffolds. The choice of method depends on the nature of the substrate, the desired regioselectivity, and the compatibility with other functional groups.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classic method for the C-prenylation of aromatic compounds.[11][12] It typically involves the reaction of an aromatic substrate with a prenylating agent in the presence of a Lewis acid catalyst.

Mechanism of Friedel-Crafts Prenylation:

Caption: Mechanism of Friedel-Crafts Prenylation.

Experimental Protocol: General Procedure for Friedel-Crafts Prenylation of Phenols [13]

-

A stirred mixture of the phenol (1.0 eq), the prenylating agent (e.g., 3-methyl-2-buten-1-ol, 1.0-1.5 eq), and a Lewis acid catalyst (e.g., Amberlyst 15, catalytic amount) in a suitable solvent (e.g., THF) is prepared.

-

The reaction mixture is heated to a specified temperature (e.g., 60 °C) and monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Table 2: Quantitative Data for Friedel-Crafts Prenylation of Phenols

| Phenol Substrate | Prenylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Phenol | 3-methyl-2-buten-1-ol | Amberlyst 15 | THF | 60 | 6 | 4-Prenylphenol | 65 | [13] |

| 2,4-Dihydroxyacetophenone | 3-methyl-2-buten-1-ol | ZnCl₂ | Ethyl Acetate | Reflux | 4 | 3-Prenyl-2,4-dihydroxyacetophenone, 5-Prenyl-2,4-dihydroxyacetophenone | 23-36 (mixture) | [9] |

| Resorcinol | Prenyl Bromide | γ-Al₂O₃/NaOH/Na | Acetone | Reflux | 4 | O- and C-prenylated products | - | [14] |

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds, including prenylation.[15][16] This reaction involves the reaction of a nucleophile with an allylic substrate, such as a prenyl acetate or carbonate, in the presence of a palladium(0) catalyst.

Mechanism of Tsuji-Trost Prenylation:

References

- 1. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenyltransferase Inhibitors: Treating Human Ailments from Cancer to Parasitic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-Dependent Alteration in the C- and O-Prenylation Specificities of Cannabis Prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Friedel-Crafts allylation of a prenyl group stabilized by a sulfone moiety: expeditious syntheses of ubiquinones and menaquinones. | Semantic Scholar [semanticscholar.org]

- 16. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

The Prenyl Group: A Lipophilic Key to Unlocking Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Executive Summary

The addition of a prenyl group, a hydrophobic isoprenoid moiety, to a molecule is a widespread strategy in nature to enhance biological activity. This post-translational modification in proteins and the prenylation of natural products, such as flavonoids and alkaloids, often leads to a dramatic increase in potency. This technical guide provides a comprehensive overview of the role of the prenyl group in augmenting biological activity, with a focus on its impact on pharmacokinetics and pharmacodynamics. It details the underlying mechanisms, provides quantitative data on the activity of prenylated versus non-prenylated compounds, and outlines key experimental protocols for the evaluation of these molecules. Furthermore, this guide illustrates critical signaling pathways and experimental workflows to provide a deeper understanding for researchers in drug discovery and development.

Introduction: The Significance of Prenylation

Prenylation is the covalent attachment of hydrophobic isoprenoid moieties, typically a 15-carbon farnesyl or a 20-carbon geranylgeranyl group, to proteins or small molecules.[1][2] In proteins, this post-translational modification is crucial for directing them to cellular membranes, mediating protein-protein interactions, and facilitating their proper function within signaling cascades.[3] Key proteins involved in cell growth, differentiation, and survival, such as those from the Ras, Rho, and G-protein superfamilies, are dependent on prenylation for their biological activity.[4][5]

Beyond the realm of proteins, a vast number of natural products owe their potent biological activities to the presence of one or more prenyl groups.[6][7] The addition of this lipophilic side chain can dramatically alter the physicochemical properties of a molecule, leading to enhanced membrane permeability, improved target engagement, and ultimately, a more pronounced pharmacological effect.[8] Prenylated natural products have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[7][9] This guide will delve into the multifaceted role of the prenyl group in enhancing these biological activities.

Mechanisms of Action: How the Prenyl Group Enhances Bioactivity

The prenyl group enhances biological activity through several key mechanisms:

-

Increased Lipophilicity and Membrane Association: The hydrophobic nature of the prenyl chain significantly increases the lipophilicity of the parent molecule.[8] This enhanced lipophilicity facilitates the partitioning of the molecule into cellular membranes, increasing its intracellular concentration and allowing it to interact more effectively with membrane-bound targets.[10][11] For proteins, prenylation is a critical first step for their localization to the plasma membrane or the membranes of organelles like the endoplasmic reticulum and Golgi apparatus.[11][12]

-

Enhanced Protein-Protein Interactions: The prenyl group can act as a "hydrophobic anchor," inserting into specific hydrophobic pockets on target proteins.[8] This can lead to a higher binding affinity and more effective modulation of the protein's function. In the context of prenylated proteins, the isoprenoid moiety can directly mediate interactions with other proteins that possess specialized prenyl-binding domains.[2]

-

Modulation of Signaling Pathways: By influencing the localization and interactions of key signaling proteins, prenylation plays a pivotal role in regulating cellular signaling. For instance, the farnesylation of Ras proteins is essential for their recruitment to the plasma membrane, where they can be activated and initiate downstream signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation.[4][5] Inhibition of this process is a key strategy in the development of anti-cancer therapies.[5]

-

Alteration of Bioavailability: The effect of prenylation on bioavailability is complex. While increased lipophilicity can enhance absorption across the gut wall, it can also lead to increased clearance.[13] Some studies suggest that prenylation can decrease plasma absorption but increase tissue accumulation, potentially leading to a more targeted and sustained effect in specific tissues.[13]

Quantitative Impact of Prenylation on Biological Activity

The addition of a prenyl group can lead to a multi-fold increase in the biological potency of a molecule. The following tables summarize quantitative data from various studies, comparing the activity of prenylated compounds to their non-prenylated parent molecules.

| Compound | Parent Compound | Biological Activity | Assay | IC50 (µM) - Prenylated | IC50 (µM) - Non-Prenylated | Fold Increase in Activity | Reference |

| Morusin | N/A (Naturally Prenylated) | Anticancer (HeLa cells) | Cytotoxicity Assay | 0.64 | - | - | [14] |

| Kuwanon S | N/A (Naturally Prenylated) | Anticancer (HeLa cells) | Cytotoxicity Assay | 1.64 | - | - | [14] |

| 8-Prenylnaringenin | Naringenin | Estrogenic Activity | Reporter Gene Assay | - | - | Stronger than Naringenin | [15] |

| Icaritin | Kaempferol | α-Glucosidase Inhibition | Enzyme Inhibition Assay | 15.71 | >100 | >6.4 | [9] |

| Broussochalcone A | N/A (Naturally Prenylated) | Anti-inflammatory (NO inhibition) | Griess Assay | 11.3 | - | - | [16] |

| Sclerotiamide L | N/A (Naturally Prenylated) | Antibacterial (S. aureus) | MIC Determination | 4.0 | - | - | [17] |

| Prenylated Chalcone | Non-Prenylated Analog | Cancer Cell Line | IC50 (µM) - Prenylated | IC50 (µM) - Non-Prenylated | Reference |

| Chalcone 12 | (Not specified) | MCF-7 (Breast) | 4.19 | >100 | [2] |

| Chalcone 13 | (Not specified) | MCF-7 (Breast) | 3.30 | >100 | [2] |

| Chalcone 12 | (Not specified) | ZR-75-1 (Breast) | 9.40 | >100 | [2] |

| Chalcone 13 | (Not specified) | ZR-75-1 (Breast) | 8.75 | >100 | [2] |

| Chalcone 12 | (Not specified) | MDA-MB-231 (Breast) | 6.12 | >100 | [2] |

| Chalcone 13 | (Not specified) | MDA-MB-231 (Breast) | 18.10 | >100 | [2] |

Structure-Activity Relationship (SAR) of the Prenyl Group

The biological activity of a prenylated molecule is not only dependent on the presence of the prenyl group but also on its specific structural features:

-

Position of the Prenyl Group: The position of the prenyl group on the parent scaffold can significantly influence its activity. For example, in flavonoids, prenylation at the C-8 position of the A ring has been shown to be particularly important for enhancing various biological activities, including osteogenic and cytotoxic effects.[18] In contrast, prenylation at the C-6 position has, in some cases, been shown to have a lesser or even inhibitory effect on certain activities.[18]

-

Length of the Prenyl Chain: The length of the isoprenoid chain (e.g., farnesyl vs. geranylgeranyl) can also impact biological activity. While for some proteins the specific length of the prenyl anchor does not seem critical, for others, such as certain G-protein subunits and Ras family members, the correct length is essential for proper function and interaction with specific binding partners.[10] The longer geranylgeranyl group imparts greater hydrophobicity, which can lead to stronger membrane association.[19]

-

Linear vs. Cyclized Prenyl Groups: The prenyl chain can exist in a linear form or undergo cyclization to form various ring structures. Cyclization can impose conformational constraints on the molecule, which may lead to a higher binding affinity for a specific target.[13][20] Both linear and cyclized prenylated natural products have demonstrated significant biological activities.

Key Signaling Pathways Involving Prenylated Proteins

The proper functioning of several critical signaling pathways is dependent on protein prenylation. Understanding these pathways is essential for developing targeted therapies.

Ras Signaling Pathway

The Ras proteins are small GTPases that act as molecular switches in pathways that control cell growth, differentiation, and survival.[4] Their activation is dependent on farnesylation, which allows them to anchor to the plasma membrane.

Rho GTPase Signaling Pathway

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration.[21] Their geranylgeranylation is essential for their membrane localization and function.

G-Protein Signaling Cascade

Heterotrimeric G-proteins, which are crucial for transducing signals from G-protein coupled receptors (GPCRs), rely on the prenylation of their γ-subunit for their association with the plasma membrane and interaction with receptors.[22]

Experimental Protocols and Workflows

The evaluation of prenylated compounds and the enzymes involved in prenylation requires a suite of specialized assays. This section provides an overview of a general experimental workflow and detailed methodologies for key experiments.

General Experimental Workflow for Evaluating Prenylated Compounds

The discovery and development of bioactive prenylated compounds typically follows a structured workflow, from initial identification to preclinical evaluation.

Detailed Experimental Protocols

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a target for the management of type 2 diabetes.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compounds and positive control (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound or acarbose solution to the respective wells.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[14]

This cell-based assay is used to measure the activation or inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Tumor necrosis factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an activator

-

Test compounds

-

Luciferase assay reagent

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS to activate the NF-κB pathway.

-

Incubate the cells for 6-8 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Test compounds

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[5]

Conclusion

The prenyl group is a powerful molecular tool employed by nature to enhance the biological activity of a diverse range of molecules. Its ability to increase lipophilicity, facilitate membrane association, and improve target engagement makes it a feature of significant interest in drug discovery and development. A thorough understanding of the mechanisms by which prenylation enhances bioactivity, coupled with robust experimental evaluation, is crucial for harnessing the full therapeutic potential of prenylated compounds. This technical guide provides a foundational resource for researchers and scientists working to unlock the therapeutic promise of this unique and potent chemical moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. PAMPA | Evotec [evotec.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Towards Complete Sets of Farnesylated and Geranylgeranylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and structure-activity relationship of 5'-prenylated chalcone derivatives inhibited the proliferation of human non-small cell lung cancer cells via inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein Prenylation and Synaptic Plasticity: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 20. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to 3,3-Dimethylallyl Bromide (CAS 870-63-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylallyl bromide, also widely known as prenyl bromide, is a versatile organic compound with the CAS number 870-63-3.[1][2] It is a key reagent in organic synthesis, primarily serving as a source of the five-carbon isoprenoid unit, the prenyl group.[3][4] Its inherent reactivity, stemming from the allylic bromide functionality, makes it an invaluable building block for introducing this dimethylallyl moiety into a wide array of molecules. This process, known as prenylation, is of significant interest in medicinal chemistry and drug development, as the addition of the lipophilic prenyl group can substantially modify the biological activity and pharmacokinetic properties of parent compounds.[5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light brown liquid with a strong, pungent odor.[4][6] It is often supplied with a stabilizer, such as silver wool, to prevent degradation.[1] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 870-63-3[1][2] |

| Molecular Formula | C₅H₉Br[2][7] |

| Molecular Weight | 149.03 g/mol [1][2][7] |

| Boiling Point | 82-83 °C (at 150 mmHg)[1][8][9] |

| Density | 1.29 g/mL (at 20 °C)[1][8] |

| Refractive Index (n²⁰/D) | 1.489[1][8][9] |

| Flash Point | 40 °C (104 °F) - Closed Cup |

| Solubility | Insoluble in water; Soluble in ethanol, benzene, chloroform, ether, acetone[4][6] |

| Storage Temperature | 2-8°C[1][7] |

Spectroscopic Data

The structural identity of this compound is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.52 | Triplet | 1H | Vinylic proton (-CH=) |

| 4.015 | Doublet | 2H | Methylene protons (-CH₂Br) |

| 1.78 | Singlet | 3H | Methyl protons (-CH₃) |

| 1.74 | Singlet | 3H | Methyl protons (-CH₃) |

| (Data sourced from ChemicalBook)[10] |

Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis from 3-Methyl-2-buten-1-ol

A common and efficient method for synthesizing this compound is the bromination of the corresponding alcohol, 3-methyl-2-buten-1-ol (prenol), using phosphorus tribromide (PBr₃).

-

Materials: 3-methyl-2-buten-1-ol, phosphorus tribromide (PBr₃), diethyl ether (anhydrous), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-buten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add a solution of PBr₃ (approximately 0.4 equivalents) in diethyl ether to the stirred alcohol solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

-

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by nucleophilic substitution, where the bromide ion acts as a leaving group.[5] It can react via both Sₙ1 and Sₙ2 mechanisms, with the pathway being influenced by the nucleophile, solvent, and reaction conditions.[5] The tertiary allylic carbocation formed during an Sₙ1-type reaction is stabilized by resonance and hyperconjugation from the methyl groups, making this pathway competitive.[5]

Applications in Research and Drug Development

This compound is a cornerstone reagent for the synthesis of numerous natural products and pharmaceuticals.[3][4][5] It has been instrumental in the total synthesis of compounds like (±)-eldanolide, 1-(3,3-dimethylallyl)-L-tryptophan, and the antibiotic (±)-fumagillin.[8][9] In drug development, prenylation is a key strategy to enhance the lipophilicity of a molecule, which can improve its absorption, distribution, and overall pharmacokinetic profile.

Experimental Protocol: O-Prenylation of a Phenolic Substrate

This protocol is a representative example of an O-alkylation (prenylation) reaction using this compound.

-

Reference: Based on a general procedure for the prenylation of hydroxyacetophenones.[11]

-

Materials: Phenolic substrate (e.g., 4-hydroxyacetophenone), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), this compound, Tetrahydrofuran (THF, anhydrous), ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the phenolic substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add DBU (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-